(S)-(+)-Rolipram

Übersicht

Beschreibung

(S)-(+)-Rolipram is a chiral compound known for its role as a selective inhibitor of type 4 cyclic nucleotide phosphodiesterases (PDE4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of depression and inflammation .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective effects of (S)-(+)-rolipram in various models:

- Spinal Cord Injury : Rolipram has demonstrated significant neuroprotection following spinal cord injury (SCI). In a study, intravenous administration of 1.0 mg/kg rolipram within two hours post-injury resulted in improved locomotor function and reduced neuronal damage. The therapeutic window for rolipram was noted to extend up to 48 hours post-injury, indicating its potential for acute treatment protocols .

- Auditory Neuron Viability : Research has shown that rolipram enhances the survival of spiral ganglion neurons (SGN) in vitro. When applied at low concentrations (0.1 nM), rolipram significantly improved SGN viability, suggesting its potential use in preserving auditory function after cochlear implant surgery .

- Cognitive Function : In rodent models of Alzheimer’s disease and diabetes, rolipram treatment has been linked to improved cognitive outcomes. Studies indicate that rolipram enhances synaptic transmission and plasticity while reducing oxidative stress markers .

Clinical Implications

Despite its promising effects, this compound has faced challenges in clinical settings due to adverse side effects such as nausea and vomiting. However, its mechanism of action continues to be explored for potential therapeutic applications:

- Multiple Sclerosis : Initial studies suggest rolipram may reduce cytokine production in multiple sclerosis models, indicating a possible role in managing autoimmune conditions .

- Neurodegenerative Diseases : The compound's ability to improve cognitive function and reduce inflammation positions it as a candidate for further research in neurodegenerative diseases like Alzheimer’s .

Data Summary

The following table summarizes key findings from studies investigating the applications of this compound:

Wirkmechanismus

Target of Action

(S)-(+)-Rolipram is primarily known to target Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cyclic AMP), a messenger molecule involved in various cellular processes .

Mode of Action

This compound acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cyclic AMP, thereby maintaining higher levels of this molecule within the cell . This leads to a cascade of events that can influence various cellular functions, including inflammation and neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic AMP pathway . By inhibiting PDE4 and thus preventing the degradation of cyclic AMP, this compound can enhance the effects of cyclic AMP-dependent processes. This includes the regulation of inflammation, neuronal signaling, and other processes influenced by cyclic AMP .

Result of Action

The inhibition of PDE4 by this compound leads to an increase in cyclic AMP levels, which can have various effects at the molecular and cellular levels . For instance, it has been shown to provide neuroprotection following spinal cord injury . It also appears to modulate immune responses, potentially influencing the expression of certain cytokines and the infiltration of immune cells .

Biochemische Analyse

Biochemical Properties

(S)-(+)-Rolipram plays a crucial role in biochemical reactions by inhibiting PDE4, an enzyme responsible for the hydrolysis of cAMP. By preventing the breakdown of cAMP, this compound increases its intracellular levels, leading to enhanced signaling through cAMP-dependent pathways. This compound interacts with various biomolecules, including enzymes like PDE4B and PDE4D, and proteins involved in cAMP signaling. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of PDE4, blocking its enzymatic activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neurons, it enhances synaptic plasticity and neurotransmitter release by increasing cAMP levels. This modulation of cAMP signaling pathways influences gene expression and cellular metabolism, promoting neuroprotection and anti-inflammatory effects. In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of PDE4, leading to the inhibition of cAMP hydrolysis. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). Activated PKA phosphorylates various target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, this compound’s inhibition of PDE4 affects other signaling molecules, such as Epac (exchange protein directly activated by cAMP), further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits potent inhibition of PDE4, leading to a rapid increase in cAMP levels. Prolonged exposure to this compound can result in the development of tolerance, where the cellular response to the compound diminishes. This temporal effect is attributed to the adaptive mechanisms of cells, including the upregulation of PDE4 expression and changes in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antidepressant and anti-inflammatory effects without significant adverse effects. At higher doses, this compound can induce side effects such as nausea, vomiting, and gastrointestinal disturbances. These adverse effects are likely due to the excessive accumulation of cAMP, leading to overstimulation of cAMP-dependent pathways .

Metabolic Pathways

This compound is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PDE4, which hydrolyzes cAMP into AMP. By inhibiting PDE4, this compound increases cAMP levels, thereby influencing metabolic flux and the levels of metabolites involved in cAMP-dependent processes. This modulation of metabolic pathways contributes to the compound’s therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This accumulation enhances its therapeutic efficacy in neurological disorders .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it exerts its inhibitory effects on PDE4. The compound’s activity is influenced by its localization, as it needs to be in proximity to PDE4 to effectively inhibit its activity. Additionally, this compound may undergo post-translational modifications that affect its targeting to specific cellular compartments, further modulating its function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-rolipram typically involves the resolution of racemic rolipram or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions often include the use of solvents like dichloromethane and reagents such as lithium diisopropylamide (LDA) for deprotonation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques or enantioselective synthesis. The process is optimized to ensure high yield and purity, often employing advanced chromatographic techniques for separation and purification.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-(+)-Rolipram undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties.

Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis.

Uniqueness: (S)-(+)-Rolipram is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture and other PDE4 inhibitors. Its selectivity for PDE4 and its potential therapeutic applications in neuropsychiatric and inflammatory disorders make it a compound of significant interest in scientific research .

Biologische Aktivität

(S)-(+)-Rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, rolipram increases intracellular levels of cAMP, which modulates various biological processes including inflammation, neuroprotection, and cancer progression. This article explores the biological activity of this compound through various studies and findings.

This compound functions primarily by preventing the breakdown of cAMP, leading to enhanced signaling through the cAMP-dependent pathways. This action has significant implications in various physiological contexts:

- Neuroprotection : Rolipram has been shown to protect neurons from damage in conditions such as spinal cord injury (SCI) and intracerebral hemorrhage (ICH) by modulating inflammatory responses and promoting cell survival pathways .

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by suppressing Th1 autoimmunity and reducing the release of pro-inflammatory cytokines .

Inhibition of PDE4

Both enantiomers of rolipram, (R)- and (S)-, exhibit similar potencies in inhibiting PDE4, with slight variations in efficacy across different subtypes:

| Enantiomer | PDE4A | PDE4B | PDE4C | PDE4D |

|---|---|---|---|---|

| (R)-rolipram | 5.5 | 5.9 | 6.1 | 5.4 |

| (S)-rolipram | 5.5 | 5.4 | 5.6 | 4.9 |

The pIC50 values indicate that while both enantiomers are effective, (R)-rolipram tends to be more potent across all assays with eudismic ratios ranging from 3 to 5 .

Neuroprotective Studies

Research has demonstrated that rolipram can significantly reduce neuronal apoptosis and enhance neurological function in models of ICH by activating the cAMP/AMPK/SIRT1 signaling pathway . For instance, a study using a mouse model showed that rolipram treatment led to:

- Reduced brain edema

- Decreased blood-brain barrier leakage

- Improved neurological scores

These effects were associated with increased levels of cAMP and upregulation of SIRT1 and AMPK phosphorylation, indicating a protective mechanism against neuronal damage .

Clinical Studies

In clinical settings, rolipram has been evaluated for its efficacy in multiple sclerosis (MS). A phase I/II trial assessed its impact on inflammatory disease activity in MS patients:

| Parameter | Baseline | Rolipram Therapy | Statistical Significance |

|---|---|---|---|

| Contrast-enhancing lesions | 33 patient-months | 55 patient-months | P < 0.01 |

| All adverse events | 10 (3.63/patient/year) | 37 (8.08/patient/year) | P = 0.01 |

| Infections | 2 | 9 | Not significant |

This study indicated that rolipram might effectively modulate immune responses in MS, although the increase in adverse events warrants further investigation .

Cancer Research Implications

Recent findings suggest that rolipram may have additional roles beyond its action on PDE4. It has been shown to down-regulate matrix metalloproteinases (MMP2 and MMP9), which are critical in cancer metastasis . In vitro studies demonstrated that rolipram could alter enzymatic activities related to tumor progression independently of the cAMP-PKA pathway.

Eigenschaften

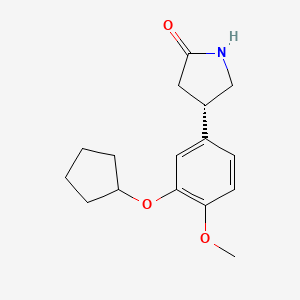

IUPAC Name |

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORMJIFDVBMOB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234634 | |

| Record name | (S)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85416-73-5 | |

| Record name | (+)-Rolipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85416-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Rolipram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Rolipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLIPRAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.